1-Chloro-4-fluoroisoquinoline

Catalog No.
S1902599
CAS No.
435278-06-1
M.F
C9H5ClFN
M. Wt
181.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Chloro-4-fluoroisoquinoline

CAS Number

435278-06-1

Product Name

1-Chloro-4-fluoroisoquinoline

IUPAC Name

1-chloro-4-fluoroisoquinoline

Molecular Formula

C9H5ClFN

Molecular Weight

181.59 g/mol

InChI

InChI=1S/C9H5ClFN/c10-9-7-4-2-1-3-6(7)8(11)5-12-9/h1-5H

InChI Key

BKYLDYWBJSOIMD-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)F

Canonical SMILES

C1=CC=C2C(=C1)C(=CN=C2Cl)F

1-Chloro-4-fluoroisoquinoline is a heterocyclic aromatic compound characterized by the presence of both chlorine and fluorine atoms attached to an isoquinoline ring. Isoquinolines are structural isomers of quinolines, notable for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties. The molecular formula for 1-chloro-4-fluoroisoquinoline is C9H6ClF N, with a molecular weight of approximately 183.6 g/mol. This compound exhibits significant potential in various fields, particularly in medicinal chemistry and material sciences.

  • Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents for these reactions include nucleophiles such as amines and thiols.
  • Reduction Reactions: This compound can be reduced to form different derivatives, often utilizing palladium on charcoal as a catalyst.
  • Oxidation Reactions: Oxidation processes can lead to the formation of various oxidized products, typically using agents like potassium permanganate .

Research indicates that 1-chloro-4-fluoroisoquinoline possesses potential biological activities, particularly in antimicrobial and anticancer domains. Its structural characteristics allow it to interact with biological targets effectively, making it a subject of interest in drug development. Studies have shown that compounds with similar structures often exhibit varied biological activities, highlighting the importance of substituent effects on pharmacological profiles.

The synthesis of 1-chloro-4-fluoroisoquinoline can be achieved through several methods:

  • Direct Fluorination: One common approach involves the direct fluorination of isoquinoline derivatives. For example, 1-hydroxyisoquinoline can be treated with a fluorinating agent to yield a fluorinated derivative, which is then chlorinated to form the desired compound.
  • Palladium-Catalyzed Reactions: Industrial production often employs palladium-catalyzed reactions, where starting materials undergo sequential fluorination followed by chlorination under controlled conditions .

1-Chloro-4-fluoroisoquinoline finds applications across multiple domains:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
  • Materials Science: The compound is utilized in producing materials with specific properties, including light-emitting diodes (LEDs) and other electronic components.
  • Biological Research: Due to its potential biological activities, it is studied for its role in developing new antimicrobial and anticancer agents.

Interaction studies involving 1-chloro-4-fluoroisoquinoline focus on its reactivity towards biological targets and its potential as a lead compound in drug discovery. The presence of both halogen atoms enhances its reactivity, allowing it to form various derivatives that may exhibit improved biological activity. Such studies are crucial for understanding how modifications to the isoquinoline structure can influence pharmacodynamics and pharmacokinetics .

Several compounds share structural similarities with 1-chloro-4-fluoroisoquinoline. Here’s a comparison highlighting their unique characteristics:

Compound NameUnique Features
1-ChloroisoquinolineLacks the fluorine atom; altered chemical properties and biological activities.
4-FluoroisoquinolineLacks the chlorine atom; different reactivity profile and applications.
1,3,4-TrifluoroisoquinolineContains multiple fluorine atoms; enhanced stability and potential biological activity.
1-Bromo-4-fluoroisoquinolineContains bromine instead of chlorine; differing reactivity patterns.

Uniqueness

The uniqueness of 1-chloro-4-fluoroisoquinoline lies in the combination of both chlorine and fluorine atoms on the isoquinoline ring. This dual halogen substitution imparts distinct chemical properties that enhance its reactivity and potential for diverse chemical transformations. Furthermore, this combination may amplify its biological activity compared to its analogs, making it a valuable intermediate in synthesizing pharmaceuticals and other bioactive molecules .

XLogP3

3.2

Wikipedia

1-Chloro-4-fluoroisoquinoline

Dates

Last modified: 08-16-2023

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